Shinjulactone B
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Overview
Description
It is characterized by its unique 1,2-seco-1-nor-6(5→10)abeo-picrasane skeleton . Quassinoids are known for their bitter taste and various biological activities, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Shinjulactone B can be synthesized from its precursor compounds through a series of chemical reactions. One method involves the use of lead tetraacetate to treat a dicarboxylic acid intermediate, resulting in the formation of spiro lactones . The detailed synthetic route includes multiple steps of oxidation and reduction reactions to achieve the final structure.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Ailanthus altissima. The bark is dried, chopped, and extracted with ethanol. The extract is then subjected to column chromatography and preparative thin-layer chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Shinjulactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups in the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quassinoids.
Mechanism of Action
Shinjulactone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammation . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
- Ailanthone
- Shinjudilactone
- Isoailanthone
- Shinjulactone A
- Shinjulactone C
- Shinjulactone D
Properties
CAS No. |
80648-28-8 |
---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S,4R,12S)-11-hydroxy-12-(hydroxymethyl)-2,9-dimethyl-2-[(2S)-3-methyl-5-oxo-2H-furan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodec-1(11)-ene-6,10-dione |
InChI |
InChI=1S/C19H22O7/c1-8-4-12(21)26-17(8)18(3)6-11-19(7-20)10(5-13(22)25-11)9(2)14(23)15(24)16(18)19/h4,9-11,17,20,24H,5-7H2,1-3H3/t9?,10?,11-,17+,18+,19-/m1/s1 |
InChI Key |
SRNFRTSVHROPLE-MPCVZQMTSA-N |
Isomeric SMILES |
CC1C2CC(=O)O[C@H]3[C@@]2(C(=C(C1=O)O)[C@@](C3)(C)[C@@H]4C(=CC(=O)O4)C)CO |
Canonical SMILES |
CC1C2CC(=O)OC3C2(C(=C(C1=O)O)C(C3)(C)C4C(=CC(=O)O4)C)CO |
Origin of Product |
United States |
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